molecular formula C7H7BrFNO2 B6297718 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine CAS No. 2179038-40-3

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine

Cat. No.: B6297718
CAS No.: 2179038-40-3
M. Wt: 236.04 g/mol
InChI Key: NZMOCCQOPFPBBZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7BrFNO2. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to the pyridine ring. This compound is typically a colorless or pale yellow solid, and it is soluble in organic solvents such as ethanol, acetone, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine can be achieved through various synthetic routesThe reaction conditions often include the use of bromine or a brominating agent, a fluorinating reagent, and a methoxymethoxy-protecting group under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is unique due to the presence of the methoxymethoxy group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromo-2-fluoro-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2/c1-11-4-12-6-3-10-7(9)2-5(6)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMOCCQOPFPBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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